molecular formula C7H6O3S B121105 5-Acetylthiophene-2-carboxylic acid CAS No. 4066-41-5

5-Acetylthiophene-2-carboxylic acid

Cat. No.: B121105
CAS No.: 4066-41-5
M. Wt: 170.19 g/mol
InChI Key: LIKIMWYKJUFVJP-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O3S. It is characterized by a thiophene ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is known for its light yellow crystalline appearance and is soluble in various organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylthiophene-2-carboxylic acid typically involves the reaction of thiophene with acetyl chloride, followed by oxidation. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-acetylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives may act as inhibitors of specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5-Acetylthiophene-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

5-acetylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKIMWYKJUFVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395811
Record name 5-acetylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4066-41-5
Record name 5-Acetyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4066-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-2-(2-thienyl)-1,3-dioxolan (6.6 g) (synthesized in accordance with the method described in Tetrahedron, 41, 3803 (1985)) was dissolved in tetrahydrofuran (200 ml), and N,N,N', N'-tetramethylethylenediamine (5.87 ml) was added. The mixture was cooled to -78° C., and n-butyllithium (1.6M in hexane, 25 ml) was slowly added dropwise. The mixture was stirred at the same temperature for 2 hours, and warmed slowly to room temperature for a period of 2 hours with introducing carbon dioxide gas. The reaction mixture was concentrated under reduced pressure, and 2N hydrochloric acid (200 ml) was added. The mixture was stirred for 3 hours, and precipitated crystals were collected by filtration, washed with water and dried to give 5-acetyl-2-thiophenecarboxylic acid (3.87 g) as crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Acetylthiophene-2-carboxylic acid in the synthesis of Arotinolol Hydrochloride?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Arotinolol Hydrochloride. The research paper outlines a synthetic route starting from this compound, involving its conversion to 5-acetylthiophene-2-formamide, followed by several reactions culminating in the formation of Arotinolol Hydrochloride [].

Q2: Could you elaborate on the specific reactions involving this compound in this synthetic route?

A2: The provided research paper describes the following reaction steps involving this compound []:

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